molecular formula C13H14N4O2S B12529794 1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine CAS No. 706767-32-0

1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine

Katalognummer: B12529794
CAS-Nummer: 706767-32-0
Molekulargewicht: 290.34 g/mol
InChI-Schlüssel: VBEOHBJEFKPGQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of a nitrothiophene ring and a pyridinyl piperazine moiety

Vorbereitungsmethoden

The synthesis of 1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the nitration of thiophene followed by the coupling of the nitrothiophene derivative with pyridinyl piperazine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene ring.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. Major products formed from these reactions include amino derivatives and substituted thiophene compounds.

Wissenschaftliche Forschungsanwendungen

1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(5-Nitrothiophen-2-yl)-4-(pyridin-3-yl)piperazine: Similar structure but with the pyridine ring attached at a different position.

    1-(5-Nitrothiophen-2-yl)-4-(pyridin-4-yl)piperazine: Another positional isomer with different biological activities.

    1-(5-Nitrothiophen-2-yl)-4-(phenyl)piperazine: A related compound with a phenyl group instead of a pyridinyl group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

706767-32-0

Molekularformel

C13H14N4O2S

Molekulargewicht

290.34 g/mol

IUPAC-Name

1-(5-nitrothiophen-2-yl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C13H14N4O2S/c18-17(19)13-5-4-12(20-13)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-6H,7-10H2

InChI-Schlüssel

VBEOHBJEFKPGQR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=N2)C3=CC=C(S3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.